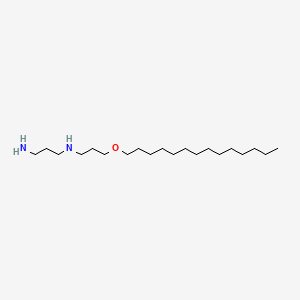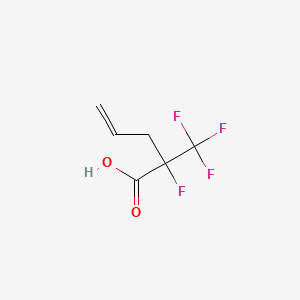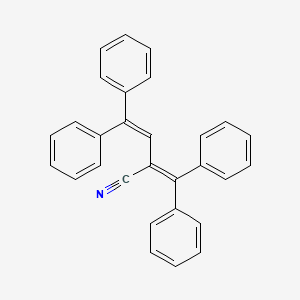
4,4'-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two piperidine rings connected by a propane-1,3-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) typically involves the reaction of 1,3-dibromopropane with 1,1-dimethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the piperidine rings attack the carbon atoms of the 1,3-dibromopropane, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine rings.
Reduction: Reduced forms of the piperidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist at nicotinic acetylcholine receptors, blocking the action of acetylcholine and affecting neurotransmission. This mechanism is particularly relevant in the context of its potential therapeutic applications in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium): This compound has a similar structure but with tert-butyl groups on the pyridinium rings.
4,4’-(1,3-Propanediyl)bis(pyridine): Another structurally related compound with pyridine rings instead of piperidine rings.
Uniqueness
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) is unique due to its specific structural features, including the dimethyl substitution on the piperidine rings and the propane-1,3-diyl bridge. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
74910-68-2 |
|---|---|
Molecular Formula |
C17H36N2+2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
4-[3-(1,1-dimethylpiperidin-1-ium-4-yl)propyl]-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C17H36N2/c1-18(2)12-8-16(9-13-18)6-5-7-17-10-14-19(3,4)15-11-17/h16-17H,5-15H2,1-4H3/q+2 |
InChI Key |
FMOAPRRKDMTVFS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(CC1)CCCC2CC[N+](CC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


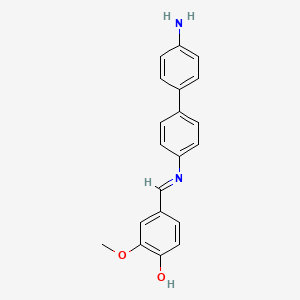
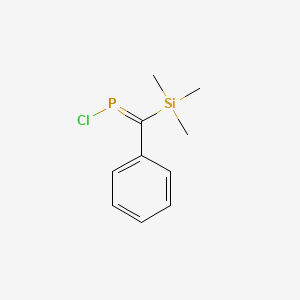

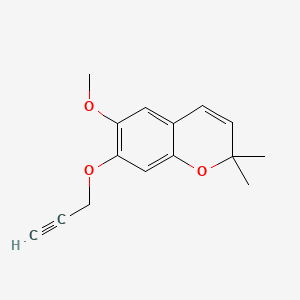
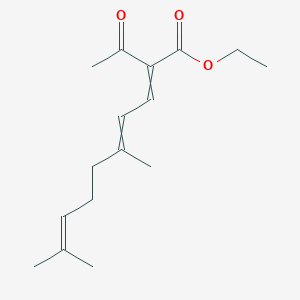
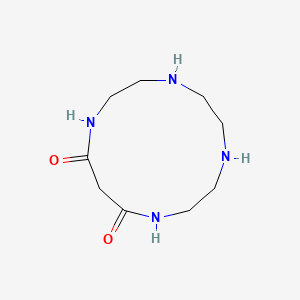

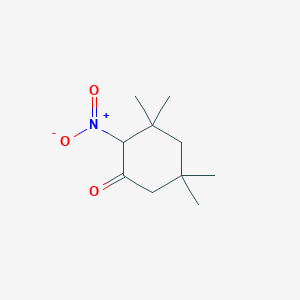
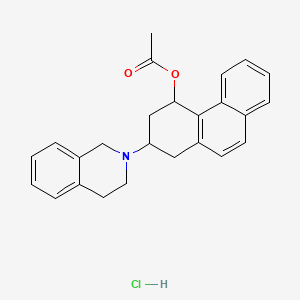
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

